

Application Notes and Protocols for In Vitro Electrophysiological Characterization of JNJ-26489112

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Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26489112 is a novel anticonvulsant compound with a multi-target mechanism of action, primarily modulating the activity of key ion channels involved in neuronal excitability. These application notes provide detailed in vitro electrophysiology protocols for characterizing the effects of **JNJ-26489112** on its principal molecular targets: voltage-gated sodium (NaV) channels, N-type (CaV2.2) voltage-gated calcium channels, and KCNQ2/3 voltage-gated potassium channels. The following sections include summaries of quantitative data, step-by-step experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate reproducible and robust preclinical assessment of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative electrophysiological data for **JNJ-26489112** on its primary ion channel targets.

Target Ion Channel	Parameter	Value	Cell Line	Electrophysiology Method
N-type Voltage-Gated Calcium Channel (CaV2.2)	IC50	70 μ M	Recombinant	Whole-Cell Patch-Clamp
Voltage-Gated Sodium Channels (NaV)	IC50	Data not publicly available	Various	Whole-Cell Patch-Clamp
KCNQ2/3 Voltage-Gated Potassium Channels	EC50	Data not publicly available	Recombinant	Whole-Cell Patch-Clamp

Experimental Protocols

Protocol for Assessing Inhibition of N-type (CaV2.2) Voltage-Gated Calcium Channels

This protocol is designed to determine the concentration-dependent inhibition of N-type calcium channels by **JNJ-26489112** using the whole-cell patch-clamp technique.

2.1.1. Cell Culture and Preparation

- **Cell Line:** Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel complex (α 1B, β 3, and α 2 δ -1 subunits).
- **Culture Conditions:** Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Plating:** Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

2.1.2. Solutions and Reagents

- External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to 310-320 mOsm.
- Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.
- **JNJ-26489112** Stock Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO). Serially dilute in the external solution to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.

2.1.3. Electrophysiological Recording

- Apparatus: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.
- Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording Procedure:
 - Establish a whole-cell configuration on a selected cell.
 - Hold the membrane potential at -80 mV.
 - Apply a series of depolarizing voltage steps to +20 mV for 50 ms to elicit Ba²⁺ currents through CaV2.2 channels.
 - Perfuse the cell with the external solution containing various concentrations of **JNJ-26489112**.
 - Record currents at each concentration after allowing for steady-state block to be reached.
 - To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz for 5 seconds) in the presence of the compound.

2.1.4. Data Analysis

- Measure the peak inward current amplitude at each test potential.

- Normalize the current in the presence of **JNJ-26489112** to the control current.
- Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.



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Workflow for N-type Calcium Channel Inhibition Assay.

Protocol for Assessing Inhibition of Voltage-Gated Sodium Channels

This protocol outlines a method to characterize the inhibition of voltage-gated sodium channels by **JNJ-26489112**.

2.2.1. Cell Culture and Preparation

- **Cell Line:** Use a cell line endogenously expressing a high density of NaV channels (e.g., ND7-23 neuroblastoma cells) or HEK293 cells stably expressing a specific human NaV isoform (e.g., NaV1.1, NaV1.2, or NaV1.7).
- **Culture Conditions:** As described in section 2.1.1.

2.2.2. Solutions and Reagents

- **External Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
- **Internal Solution (in mM):** 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.

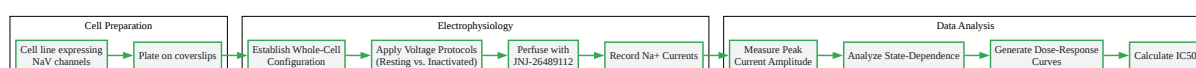
- **JNJ-26489112** Stock Solution: As described in section 2.1.2.

2.2.3. Electrophysiological Recording

- Apparatus: As described in section 2.1.3.
- Pipettes: As described in section 2.1.3.
- Recording Procedure:
 - Establish a whole-cell configuration.
 - Hold the membrane potential at a hyperpolarized level to ensure channels are in a resting state (e.g., -100 mV).
 - Apply a depolarizing step to 0 mV for 20 ms to elicit Na⁺ currents.
 - To assess state-dependence, vary the holding potential (e.g., from -120 mV to -60 mV) to measure block of resting versus inactivated channels.
 - Perfuse with different concentrations of **JNJ-26489112** and record currents.

2.2.4. Data Analysis

- Measure peak inward Na⁺ current.
- Construct concentration-response curves for both resting and inactivated state block to determine IC₅₀ values.
- Analyze the effect of the compound on the voltage-dependence of activation and inactivation.



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Workflow for Voltage-Gated Sodium Channel Inhibition Assay.

Protocol for Assessing Potentiation of KCNQ2/3 Potassium Channels

This protocol is for evaluating **JNJ-26489112** as a KCNQ2/3 channel opener.

2.3.1. Cell Culture and Preparation

- Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 subunits.
- Culture Conditions: As described in section 2.1.1.

2.3.2. Solutions and Reagents

- External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
- Internal Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
- **JNJ-26489112** Stock Solution: As described in section 2.1.2.

2.3.3. Electrophysiological Recording

- Apparatus: As described in section 2.1.3.
- Pipettes: As described in section 2.1.3.
- Recording Procedure:
 - Establish a whole-cell configuration.
 - Hold the membrane potential at -80 mV.

- Apply a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments to elicit K⁺ currents.
- Perfuse with **JNJ-26489112** at various concentrations.
- Record currents and assess changes in current amplitude and activation kinetics.

2.3.4. Data Analysis

- Measure the steady-state outward current at the end of each voltage step.
- Construct current-voltage (I-V) relationships in the absence and presence of the compound.
- Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V_{1/2}).
- Plot the shift in V_{1/2} as a function of **JNJ-26489112** concentration to determine the EC₅₀ for potentiation.

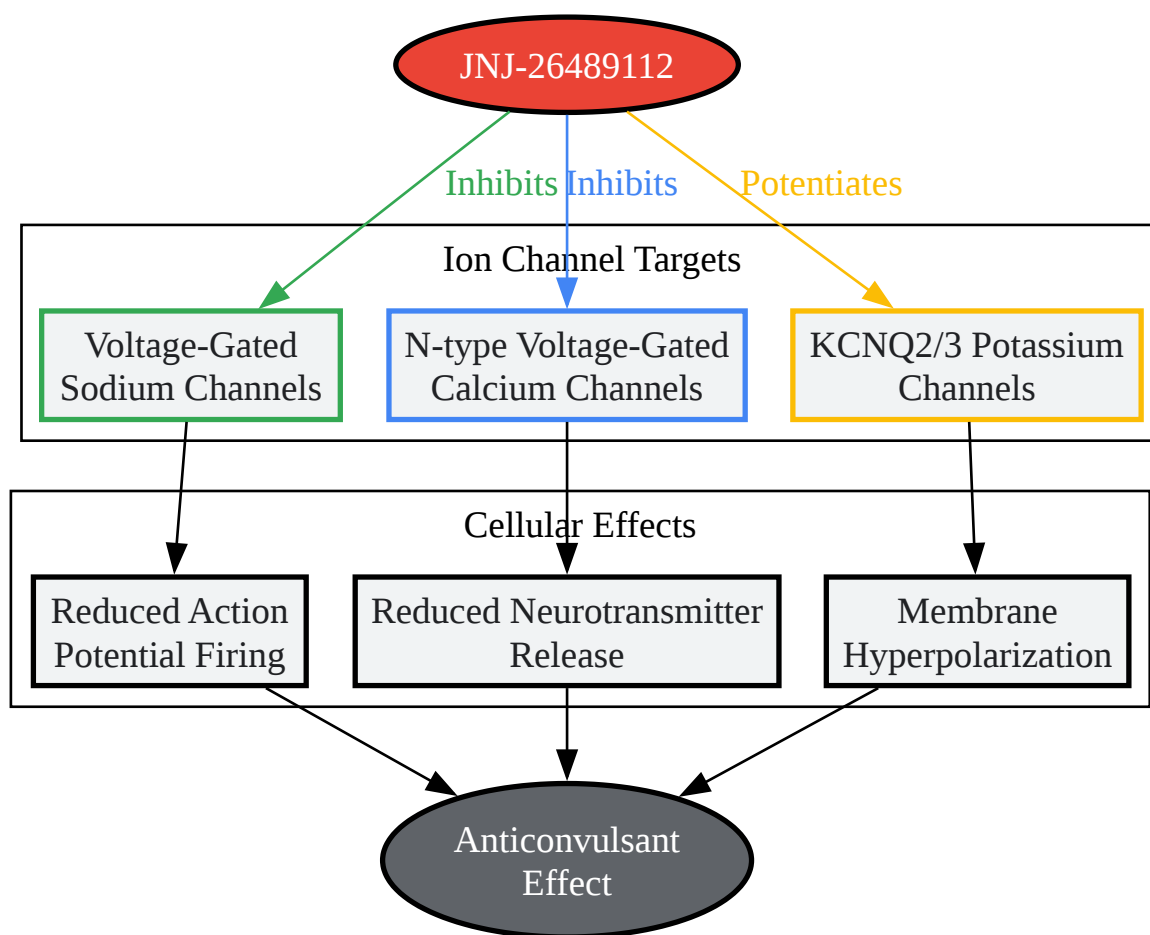


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Workflow for KCNQ2/3 Channel Potentiation Assay.

Signaling Pathways and Mechanism of Action

JNJ-26489112 exerts its anticonvulsant effects by modulating neuronal excitability through a multi-target mechanism. By inhibiting voltage-gated sodium and N-type calcium channels, it reduces excessive neuronal firing and neurotransmitter release. Concurrently, by potentiating KCNQ2/3 potassium channels, it promotes membrane hyperpolarization, further dampening neuronal hyperexcitability.



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Mechanism of Action of **JNJ-26489112**.

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